molecular formula C19H14Cl2N2 B2505544 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline CAS No. 866018-50-0

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline

Cat. No.: B2505544
CAS No.: 866018-50-0
M. Wt: 341.24
InChI Key: FIYMKYMGVVYCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline ( 866018-50-0) is a high-purity quinazoline derivative offered for biomedical research and development. The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . This specific dihydrobenzo[h]quinazoline compound is of significant interest in the search for novel therapeutic agents. Research into structurally similar 5,6-dihydrobenzo[h]quinazoline derivatives has identified potent anti-inflammatory properties, with some compounds functioning through the inhibition of key inflammatory pathways and mediators . Concurrently, other studies on novel 5,6-dihydrobenzo[h]quinazoline derivatives have highlighted their potential as succinate dehydrogenase (SDH) inhibitors, demonstrating excellent in vitro and in vivo antifungal activity against plant pathogenic fungi, such as Rhizoctonia solani, surpassing the efficacy of standard treatments like fluquinconazole . The molecular structure of this compound, with its 3,4-dichlorophenyl and methyl substituents, makes it a valuable intermediate for further chemical exploration and bioisosteric replacement strategies aimed at optimizing pharmacological profiles . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2/c1-11-22-10-13-8-16(12-6-7-17(20)18(21)9-12)14-4-2-3-5-15(14)19(13)23-11/h2-7,9-10,16H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYMKYMGVVYCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CC(C3=CC=CC=C3C2=N1)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline typically involves multi-step organic reactions

    Formation of the Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the quinazoline core.

    Methylation: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxyl or hydroxyl derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

Anti-Cancer Activity

Quinazoline derivatives have been extensively studied for their potential as anti-cancer agents. Research indicates that compounds similar to 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline can inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action: The compound may act as an inhibitor of key signaling pathways involved in cancer cell proliferation and survival.
  • Case Study: A study found that related quinazoline derivatives exhibited significant activity against breast cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Anti-Inflammatory Properties

Quinazolines have shown promise in reducing inflammation:

  • Mechanism of Action: These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Case Study: Research demonstrated that certain quinazoline derivatives exhibited potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been explored:

  • Mechanism of Action: These compounds may disrupt bacterial cell walls or inhibit essential bacterial enzymes.
  • Case Study: A series of quinazoline derivatives were synthesized and tested for antimicrobial activity against various pathogens, showing promising results against both Gram-positive and Gram-negative bacteria .

Data Tables

Biological ActivityMechanism of ActionReference
Anti-CancerInhibition of signaling pathways; apoptosis induction
Anti-InflammatoryInhibition of cytokines and enzymes
AntimicrobialDisruption of cell walls; enzyme inhibition

Mechanism of Action

The exact mechanism of action of 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The dichlorophenyl group can enhance its binding affinity and specificity, while the quinazoline core can interact with various biological targets.

Comparison with Similar Compounds

Structural Variations in Quinazoline Derivatives

Quinazoline derivatives exhibit significant structural diversity due to substitutions on the core scaffold. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Quinazoline Derivatives

Compound Name Substituents/Modifications Core Structure Key Reference
Target Compound 6-(3,4-Dichlorophenyl), 2-methyl 5,6-Dihydrobenzo[h]quinazoline
6b () 6-Chloro, 2-methyl, 3-phenethyl 3,4-Dihydroquinazoline
6-Pyridyl-5,6-dihydrobenzoimidazoquinazoline 6-Pyridyl Benzo[4,5]imidazo[1,2-c]quinazoline
2,4-Diamino-6-(3,4-dichlorobenzylamino)quinazoline 2,4-Diamino, 6-(3,4-dichlorobenzylamino) Quinazoline
  • Substituent Effects: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and target binding compared to analogs like 6b (), which has a simpler phenethyl group . Amino groups () increase polarity, which may enhance water solubility but reduce blood-brain barrier penetration .

Physicochemical Properties

  • Crystallography : Pyridyl-substituted analogs () form stable crystals with π-π stacking interactions, while the target compound’s dichlorophenyl group may induce steric hindrance, altering crystal packing .

Biological Activity

The compound 6-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline is a member of the quinazoline family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a dihydrobenzo[h]quinazoline backbone with a dichlorophenyl substituent at the 6-position and a methyl group at the 2-position. Its structural formula can be represented as follows:

C16H14Cl2N\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}

Pharmacological Activities

Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Quinazoline derivatives have been studied for their ability to inhibit various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against breast and lung cancer cells by targeting tyrosine kinases involved in cell proliferation and survival .
  • Antimicrobial Properties : Some studies suggest that quinazoline derivatives possess antibacterial and antifungal activities. The compound has been tested against various pathogens, showing significant inhibition of growth .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine production. Research has indicated that related compounds can inhibit TNF-α production in human cell lines, suggesting potential use in inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as EGFR (epidermal growth factor receptor), which plays a crucial role in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and proliferation .
  • Cytokine Modulation : By affecting cytokine release, this compound may alter immune responses, which is beneficial in treating autoimmune conditions and chronic inflammation .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various quinazoline derivatives on human breast cancer cells (MCF-7). The results showed that derivatives similar to this compound significantly reduced cell viability with an IC50 value of approximately 10 µM .
  • Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be below 50 µg/mL for both bacteria .

Comparative Analysis

The following table summarizes the biological activities of selected quinazoline derivatives compared to this compound:

Compound NameActivity TypeIC50/MIC ValuesReferences
This compoundAnticancer~10 µM
Quinazoline derivative AAntibacterial<50 µg/mL
Quinazoline derivative BAnti-inflammatoryNot specified

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 6-(3,4-dichlorophenyl)-2-methyl-5,6-dihydrobenzo[h]quinazoline?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted anilines with carbonyl precursors. For example, chloro-substituted quinazolines are synthesized via cyclization of 2-aminobenzonitrile derivatives with dichlorophenylacetyl chlorides under reflux in anhydrous solvents like dichloromethane or acetonitrile. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates . Reaction conditions (temperature, solvent polarity, and catalyst use) must be tightly controlled to avoid side products like over-chlorinated derivatives .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and dihydroquinazoline ring saturation. For example, methyl groups at position 2 show singlet peaks near δ 2.5 ppm, while dihydrobenzo protons exhibit multiplet splitting .
  • X-ray crystallography : Resolves absolute configuration and ring conformation. Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 8.7344 Å, β = 99.78°) are common for similar dihydroquinazolines .
  • LC-MS : Validates molecular weight (e.g., m/z 315.34 for C20H14FN3 analogs) and purity .

Q. What preliminary biological assays are relevant for evaluating its activity?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial assays : Disk diffusion or microdilution against S. aureus and E. coli to assess MIC (minimum inhibitory concentration). Chlorinated analogs often show Gram-positive specificity due to membrane penetration .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC50 values. Substitutions like 3,4-dichlorophenyl enhance activity by modulating topoisomerase inhibition .

Advanced Research Questions

Q. How can substituent effects be systematically studied to optimize bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogs with varied substituents (e.g., 2-methyl vs. 2-trifluoromethyl). For example, fluorophenyl groups improve metabolic stability, while methyl groups enhance lipophilicity .
  • Computational modeling : Use DFT (Density Functional Theory) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC50 values. Docking studies (e.g., AutoDock Vina) predict binding affinity to targets like EGFR kinase .

Q. What experimental strategies resolve contradictions in reported biological data?

  • Methodological Answer :

  • Assay standardization : Replicate studies under controlled conditions (e.g., fixed cell passage numbers, consistent solvent/DMSO concentrations) to minimize variability .
  • Structural analogs as controls : Use well-characterized derivatives (e.g., 6-(2-fluorophenyl) analogs) to isolate substituent-specific effects .
  • Meta-analysis : Cross-reference datasets from crystallographic (e.g., Cambridge Structural Database) and bioactivity databases (e.g., ChEMBL) to identify trends .

Q. How is in silico modeling applied to predict pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For dihydroquinazolines, logP >3 suggests high tissue penetration but potential hepatotoxicity .
  • Molecular dynamics simulations : Simulate binding stability to targets (e.g., 50 ns trajectories in GROMACS) to assess residence time and conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.